molecular formula C6H3BrClFO3S B14867894 4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride

4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride

Cat. No.: B14867894
M. Wt: 289.51 g/mol
InChI Key: UEAFKRWFIMYZCU-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride is an organic compound with the molecular formula C6H3BrClFO3S. This compound is known for its applications in organic synthesis, particularly in the formation of sulfonyl derivatives. It is a white to yellow crystalline powder that is sensitive to moisture and has a strong odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride can be synthesized through a multi-step process involving the sulfonation of 4-bromo-5-fluoro-2-hydroxybenzene followed by chlorination. The typical synthetic route involves:

    Sulfonation: Reacting 4-bromo-5-fluoro-2-hydroxybenzene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Chlorination: Treating the resulting sulfonic acid derivative with thionyl chloride or phosphorus pentachloride to replace the hydroxyl group with a chlorine atom.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl fluorides, and other derivatives.

    Electrophilic Aromatic Substitution: The presence of bromine and fluorine atoms on the aromatic ring can direct electrophilic substitution reactions to specific positions on the ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid can be used under acidic conditions to introduce additional substituents onto the aromatic ring.

Major Products

    Sulfonamides: Formed by reacting with amines.

    Sulfonyl Fluorides: Formed by reacting with fluoride sources.

    Substituted Aromatics: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-difluorobenzenesulfonyl chloride
  • 4-Chlorobenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride
  • 4-Methylbenzenesulfonyl chloride

Uniqueness

4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can influence its reactivity and the selectivity of its reactions. This compound’s specific substitution pattern allows for targeted modifications in organic synthesis and the development of specialized materials.

Properties

Molecular Formula

C6H3BrClFO3S

Molecular Weight

289.51 g/mol

IUPAC Name

4-bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H3BrClFO3S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2,10H

InChI Key

UEAFKRWFIMYZCU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)S(=O)(=O)Cl)O

Origin of Product

United States

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